Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-
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Overview
Description
APC-6336, also known as (2R)-2-[[2-[(6-carbamoyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzimidazole-5-carbonyl]amino]-3-phosphonopropanoic acid, is a bio-active chemical compound with the molecular formula C21H21N6O7P and a molecular weight of 500.4 g/mol . It is primarily recognized for its role as an inhibitor of the Hepatitis C virus NS3 protein.
Scientific Research Applications
APC-6336 has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of benzimidazole derivatives.
Medicine: Its inhibitory properties are explored for potential therapeutic applications against Hepatitis C.
Industry: It is used in the development of antiviral drugs and other bio-active compounds.
Preparation Methods
The synthesis of APC-6336 involves several steps. One of the synthetic routes includes the reaction of 3-methoxy-4-nitrobenzoic acid with aqueous methylamine in a sealed tube at 100°C to produce 3-(methylamino)-4-nitrobenzoic acid. This intermediate is then reduced with hydrogen over palladium on carbon in a methanol/tetrahydrofuran mixture to yield 4-amino-3-(methylamino)benzoic acid . Further steps involve the coupling of this intermediate with other reagents to form the final product, APC-6336.
Chemical Reactions Analysis
APC-6336 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen over palladium on carbon.
Substitution: It can undergo substitution reactions, particularly involving the benzimidazole rings.
Common reagents used in these reactions include hydrogen, palladium on carbon, and various organic solvents like methanol and tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
APC-6336 exerts its effects by inhibiting the Hepatitis C virus NS3 protein. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected cells. The molecular targets involved include the active site of the NS3 protein, where APC-6336 binds and prevents the protein’s normal function.
Comparison with Similar Compounds
APC-6336 can be compared with other similar compounds, such as:
Boceprevir: Another Hepatitis C virus NS3 protein inhibitor with a different chemical structure.
Telaprevir: Similar in function but with distinct molecular properties.
Simeprevir: Another NS3/4A protease inhibitor used in the treatment of Hepatitis C.
Properties
CAS No. |
263870-19-5 |
---|---|
Molecular Formula |
C21H21N6O7P |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[(6-carbamoyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzimidazole-5-carbonyl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C21H21N6O7P/c1-27-16-7-11(20(29)26-15(21(30)31)9-35(32,33)34)3-5-13(16)25-18(27)8-17-23-12-4-2-10(19(22)28)6-14(12)24-17/h2-7,15H,8-9H2,1H3,(H2,22,28)(H,23,24)(H,26,29)(H,30,31)(H2,32,33,34)/t15-/m0/s1 |
InChI Key |
PEXFKSJDXSBOLP-HNNXBMFYSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)N[C@@H](CP(=O)(O)O)C(=O)O)N=C1CC3=NC4=C(N3)C=C(C=C4)C(=O)N |
SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC(CP(=O)(O)O)C(=O)O)N=C1CC3=NC4=C(N3)C=C(C=C4)C(=O)N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC(CP(=O)(O)O)C(=O)O)N=C1CC3=NC4=C(N3)C=C(C=C4)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APC-6336; APC 6336; APC6336; UNII-4124YUO44Z; CRA-6336; 4124YUO44Z; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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